

Topic: Headspace Analysis of Volatile Methylsiloxanes in Consumer Products

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Compound of Interest

Compound Name: Cyclodecasiloxane, eicosamethyl-

Cat. No.: B092957

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Introduction

Volatile methylsiloxanes (VMS) are a class of silicon-based organic compounds widely used in a variety of consumer products due to their desirable properties, such as low surface tension, high spreadability, and a smooth, non-greasy feel.^[1] They are commonly found as emollients and carrier solvents in personal care products including deodorants, hair and skin care products, and cosmetics.^[1] The most prevalent VMS in these products are cyclic volatile methylsiloxanes (cVMS), particularly octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6).^[1]

Regulatory bodies have raised concerns about the environmental fate of some VMS. For instance, the European Chemicals Agency (ECHA) has identified D4 as persistent, bioaccumulative, and toxic (PBT) and has restricted the concentration of D4 and D5 to less than 0.1% by weight in wash-off cosmetic products.^{[2][3][4]} This has necessitated the development of robust and reliable analytical methods for the accurate quantification of VMS in complex product matrices.^{[2][4]}

Headspace gas chromatography (HS-GC) is a powerful technique for the analysis of volatile compounds in complex samples.^{[5][6][7]} By analyzing the vapor phase in equilibrium with the sample, it minimizes matrix effects and prevents contamination of the GC system by non-volatile components.^{[3][6][8]} This application note provides a detailed protocol for the analysis of VMS in consumer products using HS-GC coupled with mass spectrometry (MS), summarizing quantitative data and outlining experimental workflows.

Quantitative Data Summary

The concentrations of cVMS can vary significantly depending on the product type and formulation. D5 is often the predominant cVMS found in personal care products.[1] A study of 51 cosmetics and personal care products on the European market reported the following concentrations:

Product Category	VMS Analyte	Median Concentration (mg/g)	Mean Concentration (mg/g)	Concentration Range (mg/g)
Deodorants/Antiperspirants	D4	0.053	-	bLOQ - 0.53
	D5	142	-	bLOQ - 380
	D6	2.3	-	bLOQ - 27.8
Cosmetics (e.g., Foundations)	D4	bLOQ	-	bLOQ - 0.00071
	D5	44.6	-	1.0 - 251
	D6	30.0	-	0.005 - 123
Skin Care (Creams, Lotions)	D4	bLOQ	-	bLOQ - 0.008
	D5	8.4	-	bLOQ - 247
	D6	0.32	-	bLOQ - 11.0
Hair Care	D4	0.0055	-	bLOQ - 0.012
	D5	9.6	-	bLOQ - 213
	D6	0.18	-	bLOQ - 3.4
Sun Care	D4	0.0085	-	bLOQ - 0.017
	D5	34.8	-	bLOQ - 234
	D6	0.53	-	bLOQ - 1.5

bLOQ: below Limit of Quantification. The LOQs were 0.00071 mg/g for D4, 0.00067 mg/g for D5, and 0.00072 mg/g for D6.[1] Values below LOQ were set to zero for calculation of median and mean concentrations.[1]

Experimental Principles and Workflows

Headspace analysis involves heating a sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample.[5][6] An aliquot of this gas is then injected into the GC system. There are two primary modes of headspace sampling: static and dynamic.

- **Static Headspace (SHS):** In SHS, the sample is allowed to reach equilibrium between the sample matrix and the headspace in a sealed vial.[5][6][9] A fixed volume of the headspace is then directly injected into the GC. This method is simple, reproducible, and widely used for routine analysis.[5][6]
- **Dynamic Headspace (DHS):** Also known as purge-and-trap, DHS involves passing an inert gas through the sample, continuously sweeping the volatile compounds from the headspace.[5][9] These compounds are then concentrated on an adsorbent trap before being thermally desorbed and introduced into the GC.[9] DHS is an exhaustive extraction technique that provides higher sensitivity and is suitable for trace analysis or less volatile compounds.[5][9][10]

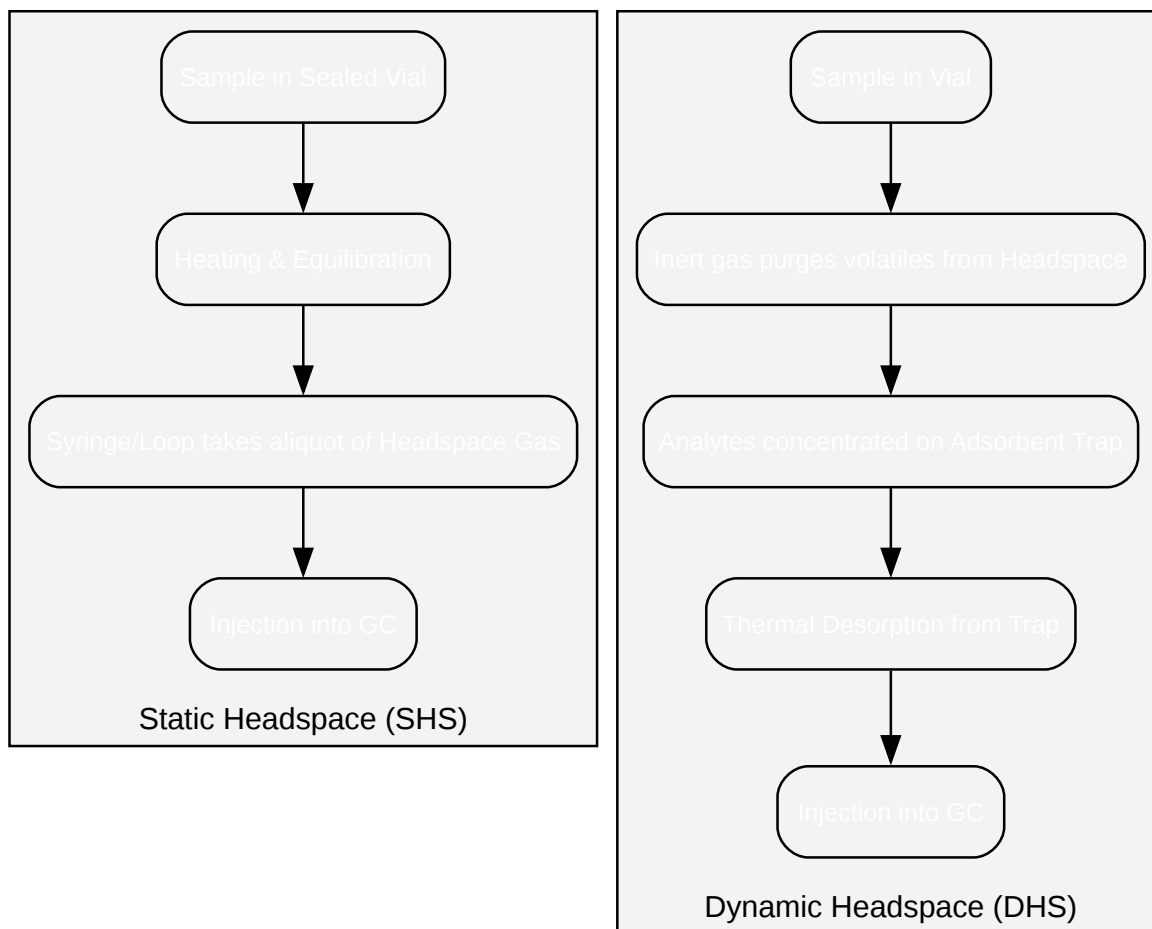


Figure 1: Comparison of Headspace Sampling Techniques

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Figure 1. Comparison of Static and Dynamic Headspace sampling workflows.

The general workflow for analyzing VMS in consumer products involves several key steps from sample preparation to data acquisition, as illustrated below.

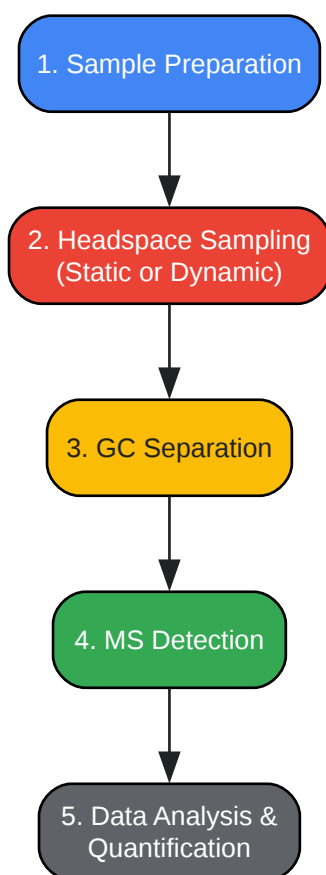


Figure 2: General Experimental Workflow

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Figure 2. A high-level overview of the VMS analysis workflow.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Personal Care Products (Emulsion-based)

This protocol is adapted from methods designed to handle complex matrices like creams, shampoos, and conditioners, where direct analysis is challenging.^{[2][11][12]} The procedure involves an emulsion break and liquid-liquid extraction to isolate the VMS, followed by a derivatization step to prevent the artificial formation of cVMS during GC analysis.^{[2][11][12]}

Materials and Reagents:

- Sample (e.g., shampoo, conditioner, skin cream)

- Acetonitrile
- Dimethylacetamide
- Hexane
- Internal Standard (IS) solution (e.g., 0.1 mg/mL Dodecane in acetone or other suitable standard)[[13](#)]
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[[11](#)]
- 15-20 mL screw-capped glass vials[[14](#)]
- Vortex mixer
- Centrifuge (optional, to aid phase separation)
- GC autosampler vials

Procedure:

- Sample Weighing: Accurately weigh approximately 400 mg of the consumer product sample into a screw-capped vial.[[11](#)]
- Solvent and IS Addition: Add 2 mL of a prepared acetonitrile/dimethylacetamide solution containing the internal standard. Shake gently to disperse the sample.[[11](#)]
- Extraction: Add 8 mL of hexane to the vial. Shake vigorously using a vortex mixer for 1 minute to extract the VMS into the hexane phase.[[11](#)]
- Phase Separation: Allow the mixture to stand until two distinct phases are formed. Centrifugation can be used to accelerate this process.
- Aliquot Transfer: Carefully transfer 1 mL of the upper hexane layer into a GC autosampler vial, avoiding any of the lower polar phase.[[11](#)]
- Derivatization: Add 100 μ L of MSTFA to the GC vial.[[11](#)] This step is crucial to silylate any reactive silanol groups, preventing them from undergoing "backbiting" reactions that can

artificially generate cVMS at high injector temperatures.[3][11]

- Incubation: Seal the vial and incubate at 80 °C for 30 minutes to ensure the derivatization reaction is complete.[11]
- Analysis: The sample is now ready for injection into the HS-GC-MS system.

Protocol 2: Headspace GC-MS Analysis

The following are typical instrumental parameters for the analysis of VMS. These should be optimized in your laboratory for the specific analytes and instrumentation used.

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer Detector (or Flame Ionization Detector)
- Headspace Autosampler

Typical Headspace Parameters:

- Vial Equilibration Temperature: 180 °C[3]
- Vial Equilibration Time: 65 minutes[3]
- Transfer Line Temperature: 190 °C (should be kept 10°C higher than the oven to avoid condensation)[3]
- Injection Mode: Split (e.g., 20:1 ratio)[9]

Typical GC Parameters:

- Column: Rtx-VMS, 20m, 0.18mm ID, 1µm or similar non-polar column[9]
- Carrier Gas: Helium
- Oven Program:

- Initial temperature: 40 °C, hold for 10 min[3]
- Ramp 1: 7 °C/min to 200 °C, hold for 5 min[3]
- Ramp 2: 40 °C/min to 300 °C, hold for 2 min[3]
- Injector Temperature: 250 °C[3]

Typical MS Parameters:

- Ion Source Temperature: 230 °C[9]
- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or Full Scan for qualitative analysis.[4]
- Ions for cVMS (example for D4): Target ion m/z 281 for quantification, with qualifier ions m/z 282 and 283 for confirmation.[4]

Conclusion

The headspace GC-MS method provides a sensitive and robust approach for the determination of volatile methylsiloxanes in a variety of consumer products. Proper sample preparation, particularly for complex matrices like emulsions, is critical to obtaining accurate and reliable results. This involves a liquid-liquid extraction to isolate the analytes and a derivatization step with MSTFA to prevent analytical artifacts.[2][11] Both static and dynamic headspace techniques can be employed, with the choice depending on the required sensitivity.[5][9] The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the quality control and safety assessment of consumer goods.

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